Ethyl 1-butylpiperidine-4-carboxylate CAS 74045-89-9 properties
Ethyl 1-butylpiperidine-4-carboxylate CAS 74045-89-9 properties
This technical guide provides an in-depth analysis of Ethyl 1-butylpiperidine-4-carboxylate (CAS 74045-89-9), a critical intermediate in the synthesis of piperidine-based pharmaceuticals.[1]
CAS 74045-89-9 | Chemical Intermediate & Building Block[1]
Executive Summary
Ethyl 1-butylpiperidine-4-carboxylate is a specialized heterocyclic ester used primarily as a pharmacophore building block in medicinal chemistry.[1] It serves as the lipophilic precursor for a wide range of N-substituted piperidine-4-carboxamides , a structural motif found in analgesics, local anesthetics, and T-type calcium channel blockers.[1]
Unlike its 4-anilino analogs (used in fentanyl synthesis), this compound features a carboxylate functionality at the 4-position, directing its utility toward GPCR ligands (muscarinic antagonists) and ion channel modulators .[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
Structural Analysis
The molecule consists of a piperidine ring substituted at the nitrogen (N-1) with a butyl chain and at the C-4 position with an ethyl ester group.[1][2] The n-butyl chain imparts significant lipophilicity (LogP ~2.5–3.0), facilitating blood-brain barrier (BBB) penetration in derived pharmaceuticals, while the ester group provides a versatile handle for nucleophilic acyl substitution.[1]
| Property | Data |
| CAS Number | 74045-89-9 |
| IUPAC Name | Ethyl 1-butylpiperidine-4-carboxylate |
| Synonyms | Ethyl 1-butylisonipecotate; 1-Butyl-4-carbethoxypiperidine |
| Molecular Formula | C₁₂H₂₃NO₂ |
| Molecular Weight | 213.32 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point (Predicted) | 260–270°C (760 mmHg) / 115–120°C (10 mmHg) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water |
| pKa (Calculated) | ~8.5 (Piperidine nitrogen) |
Synthetic Pathways & Protocols
The synthesis of CAS 74045-89-9 is typically achieved via the functionalization of Ethyl Isonipecotate (Ethyl piperidine-4-carboxylate).[1] Two primary industrial routes exist: Direct Alkylation (SN2) and Reductive Amination .[1]
Pathway Visualization
Figure 1: Comparison of synthetic routes. Reductive amination (Route B) is preferred for pharmaceutical purity to avoid over-alkylation byproducts.[1]
Detailed Protocol: Reductive Amination (Preferred)
This method minimizes the formation of quaternary ammonium salts, a common impurity in direct alkylation.[1]
Reagents:
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Ethyl Isonipecotate (1.0 eq)[1]
-
Butyraldehyde (1.1 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
-
Acetic Acid (catalytic)[1]
Step-by-Step Methodology:
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Imine Formation: Dissolve Ethyl Isonipecotate in DCM under N₂ atmosphere. Add Butyraldehyde and stir at room temperature for 30 minutes to form the imine intermediate.
-
Reduction: Cool the solution to 0°C. Add STAB portion-wise over 20 minutes.
-
Quench: Allow to warm to RT and stir for 4–12 hours. Quench with saturated NaHCO₃ solution.
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Extraction: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Purification: The crude oil is typically >95% pure.[1] High-purity applications require vacuum distillation or flash chromatography (SiO₂, Hexane:EtOAc).[1]
Applications in Drug Development[1][4][5][9]
Pharmacophore Utility
The 1-alkyl-piperidine-4-carboxylate scaffold is a versatile "warhead" carrier.[1] The ester functionality allows for rapid conversion into amides, which are crucial for receptor binding affinity.[1]
-
T-Type Calcium Channel Blockers: Derivatives of this ester (converted to amides) have shown efficacy in treating hypertension and neuropathic pain by modulating Cav3.2 channels.[1]
-
Muscarinic Antagonists: The N-butyl group provides the necessary hydrophobic interaction with the orthosteric binding site of muscarinic acetylcholine receptors (mAChRs), useful in antispasmodic drug design.[1]
-
Local Anesthetics: Structurally related to bupivacaine (an N-butyl piperidine-2-carboxamide), the 4-substituted analogs are investigated for reduced cardiotoxicity profiles.[1]
Development Workflow
Figure 2: Divergent synthesis pathways from the core ester intermediate.[1]
Analytical Characterization & Quality Control
To ensure the integrity of the intermediate before downstream processing, the following analytical markers should be verified.
1H NMR Spectroscopy (CDCl₃, 400 MHz)
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δ 4.12 (q, 2H): Characteristic quartet of the ethoxy group (-O-CH₂ -CH₃).[1]
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δ 2.85 (m, 2H): Equatorial protons at C-2/C-6 (adjacent to Nitrogen).[1]
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δ 2.30 (t, 2H): N-methylene protons of the butyl chain (-N-CH₂ -C₃H₇).[1]
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δ 1.25 (t, 3H): Terminal methyl of the ethyl ester.[1]
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δ 0.90 (t, 3H): Terminal methyl of the butyl chain.[1]
Mass Spectrometry (GC-MS / ESI)
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Molecular Ion: [M+H]⁺ = 214.18 m/z.[1]
-
Fragmentation Pattern (EI):
Handling & Safety (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled according to protocols for tertiary amine esters .[1]
-
Hazards:
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound is sensitive to oxidative degradation over long periods.[1]
-
Spill Response: Absorb with inert material (vermiculite).[1] Do not flush into surface water; tertiary amines can be toxic to aquatic life.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758812, 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (Related Structure).[1] Retrieved from .[1]
-
Watanuki, S., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents.[1] Bioorganic & Medicinal Chemistry.[1][3][4] Retrieved from .[1]
-
Thermo Fisher Scientific. Safety Data Sheet: Ethyl 1-benzylpiperidine-4-carboxylate (Analogous Safety Data).[1] Retrieved from .[1]
-
ChemicalBook. Ethyl 4-piperidinecarboxylate Synthesis and Properties. Retrieved from .[1]
Sources
- 1. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1075-89-4: 8-Azaspiro[4.5]decane-7,9-dione [cymitquimica.com]
- 4. CAS 1126-09-6: Ethyl isonipecotate | CymitQuimica [cymitquimica.com]
